2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-1-2-5-15(14)23-12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-24-16/h1-6,11H,7-10,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBALWRFZCOJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, with the CAS number 1203019-02-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 349.4 g/mol. The structure includes a fluorophenoxy group and a thiophene derivative, which are significant for its biological activity.
Research indicates that compounds with similar structures often interact with multiple biological pathways. Specifically, the thiophene moiety is known to affect the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response regulation .
Key Mechanisms:
- NF-kB Inhibition : Compounds that inhibit IKK-2 (IκB kinase 2) can prevent the activation of NF-kB, thereby reducing pro-inflammatory cytokine expression .
- Histone Deacetylase Inhibition : Some derivatives of thiophene compounds have shown potential as histone deacetylase (HDAC) inhibitors, suggesting that this compound may also influence gene expression through epigenetic mechanisms .
Anticancer Properties
Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 25 | Induction of apoptosis through NF-kB inhibition |
| MDA-MB-231 (Breast) | 30 | HDAC inhibition leading to cell cycle arrest |
| A549 (Lung) | 35 | Disruption of thiophene-mediated signaling |
These findings indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through NF-kB pathway inhibition .
Case Studies
- Study on Colorectal Cancer : A study evaluated the effects of the compound on HCT116 cells, revealing that it induced apoptosis via caspase activation and reduced tumor growth in xenograft models .
- Inflammation Model : In an experimental model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups .
Scientific Research Applications
Structural Features
The compound features a fluorophenoxy group and a thiophene moiety, which are significant for its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity, potentially improving pharmacokinetic properties.
Anticancer Potential
Compounds with related scaffolds have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar thioether compounds have reported IC50 values in the micromolar range against cancer cell lines like HCT-116 (colon carcinoma). Further investigations are warranted to determine whether this compound exhibits comparable efficacy.
Neuropharmacological Effects
A series of new compounds related to 2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide have been synthesized and screened for anticonvulsant activities. Notably, one derivative demonstrated considerable anticonvulsant activity mediated by benzodiazepine receptors, suggesting potential applications in treating epilepsy or other neurological disorders .
Case Study: Anticonvulsant Activity
A study published in 2004 synthesized a series of 2-substituted oxadiazoles derived from similar structures. One compound showed significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, indicating that modifications in the chemical structure can lead to enhanced pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Structural Analogues and Substituent Variations
Table 1: Key Structural and Functional Comparisons
*Calculated molecular formula: C₁₉H₂₁FNO₃S (exact mass requires spectroscopic validation).
Computational and Analytical Tools
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, and how can reaction efficiency be improved?
The synthesis typically involves coupling 2-(2-fluorophenoxy)acetic acid with the tetrahydro-2H-pyran-4-ylmethylamine derivative. Key steps include activating the carboxylic acid using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM), followed by purification via column chromatography or recrystallization . Reaction efficiency can be enhanced by optimizing stoichiometry (e.g., 1:1 molar ratio of acid to amine) and using catalysts like 2,6-lutidine to minimize side reactions. Monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures intermediate purity .
Q. How can structural contradictions between spectroscopic data (NMR, MS) and X-ray crystallography be resolved for this compound?
Discrepancies often arise from dynamic molecular conformations in solution versus solid-state structures. For example, NMR may show averaged signals due to ring puckering in the tetrahydro-2H-pyran moiety, while X-ray crystallography provides a static snapshot . To resolve contradictions:
- Perform variable-temperature NMR to assess conformational flexibility.
- Validate hydrogen bonding and steric interactions using crystallographic data (e.g., intramolecular C–H···O interactions) .
- Cross-verify mass spectrometry (MS) with high-resolution techniques (HRMS) to confirm molecular formula .
Q. What safety protocols are critical during the synthesis of fluorinated acetamide derivatives?
Fluorinated intermediates may release hazardous gases (e.g., HF) under acidic conditions. Key protocols include:
- Using fume hoods and PPE (gloves, goggles) during reactions involving fluorophenols or thiophene derivatives .
- Neutralizing waste with 10% sodium bicarbonate before disposal .
- Monitoring for exothermic reactions during coupling steps, especially with TBTU .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced pharmacokinetic properties?
Density Functional Theory (DFT) can predict electronic properties (e.g., fluorine’s electron-withdrawing effects on acetamide reactivity) . Molecular docking studies (using software like AutoDock Vina) can assess binding affinity to biological targets, such as enzymes influenced by the thiophene moiety. For example, modifying the tetrahydro-2H-pyran ring’s substituents may improve blood-brain barrier penetration, as seen in structurally related neuroactive compounds .
Q. What advanced spectroscopic techniques are recommended for characterizing dynamic molecular interactions in solution?
- NOESY/ROESY NMR : To study through-space interactions between the fluorophenoxy group and the tetrahydro-2H-pyran ring .
- Fluorescence Spectroscopy : Useful if the thiophene moiety exhibits intrinsic fluorescence, enabling studies on solvent polarity effects .
- High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For detecting trace impurities and confirming stereochemical stability under physiological conditions .
Q. How can reaction path search algorithms (e.g., IRC calculations) optimize the synthesis of stereoisomers?
Intrinsic Reaction Coordinate (IRC) calculations (via Gaussian or ORCA software) map energy profiles for stereoselective steps, such as cyclization of the tetrahydro-2H-pyran ring. For instance, controlling chair versus boat conformations during ring formation can minimize diastereomer formation . Experimental validation using chiral HPLC (e.g., Chiralpak columns) ensures enantiomeric excess .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent ratio) using software like MODDE .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Crystallization Engineering : Control polymorphism by seeding with pre-characterized crystals to ensure consistent crystal packing .
Methodological Considerations
Q. How to design SAR studies for thiophene-containing acetamides targeting enzyme inhibition?
- Core Modifications : Replace the thiophene with furan or pyrrole to assess electronic effects on inhibition potency .
- Pharmacophore Mapping : Use X-ray co-crystallography (e.g., with cytochrome P450 enzymes) to identify critical hydrogen-bonding interactions with the acetamide carbonyl .
- In Vitro Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .
Q. What are the limitations of current purification methods for polar fluorinated intermediates?
- Challenge : High polarity of fluorophenoxy groups reduces solubility in non-polar solvents.
- Solution : Use mixed solvents (e.g., DCM/methanol) for column chromatography or switch to reverse-phase HPLC with C18 columns .
- Alternative : Employ membrane filtration (e.g., nanofiltration) to separate low-MW impurities .
Data Analysis and Interpretation
Q. How to reconcile conflicting bioactivity data from cell-based vs. in vivo assays?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to identify rapid clearance in vivo .
- Plasma Protein Binding : Measure compound binding to albumin via equilibrium dialysis; high binding may reduce free concentration in cell assays .
- Tissue Distribution : Use radiolabeled analogs (e.g., ^14C-acetamide) to quantify penetration into target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
